molecular formula C11H15NO B14043319 1-(3-Amino-4-ethylphenyl)propan-2-one

1-(3-Amino-4-ethylphenyl)propan-2-one

Cat. No.: B14043319
M. Wt: 177.24 g/mol
InChI Key: MKFDYVVGBISHAV-UHFFFAOYSA-N
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Description

1-(3-Amino-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H15NO It is a derivative of phenylpropanone, featuring an amino group at the 3-position and an ethyl group at the 4-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-4-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-ethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding phenylpropanone derivative. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of the corresponding nitro compound, followed by reductive amination, can yield the desired product. This method offers higher yields and can be performed under milder conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

1-(3-Amino-4-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Amino-4-isopropylphenyl)propan-2-one: Contains an isopropyl group at the 4-position.

    1-(3-Amino-4-phenylphenyl)propan-2-one: Features a phenyl group at the 4-position.

Uniqueness

1-(3-Amino-4-ethylphenyl)propan-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(3-amino-4-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-10-5-4-9(6-8(2)13)7-11(10)12/h4-5,7H,3,6,12H2,1-2H3

InChI Key

MKFDYVVGBISHAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)C)N

Origin of Product

United States

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